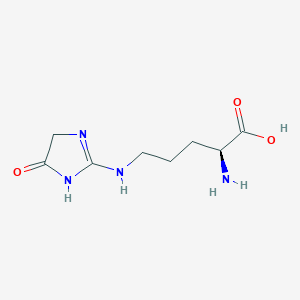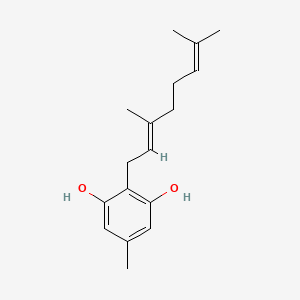
Thymidine-A,A,A,6-D4
Übersicht
Beschreibung
Thymidin-d4 ist eine deuterierte Form von Thymidin, einem Pyrimidin-Nukleosid, das aus einem Desoxyribosezucker und einer Thyminbase besteht. Diese Verbindung wird häufig als interner Standard für die Quantifizierung von Thymidin durch Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie verwendet. Thymidin-d4 ist besonders wertvoll in der Forschung aufgrund seiner Stabilität und der Fähigkeit, in DNA eingebaut zu werden, was es zu einem nützlichen Werkzeug in verschiedenen wissenschaftlichen Studien macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Thymidin-d4 wird durch Deuterierung von Thymidin synthetisiert. Der Prozess beinhaltet den Ersatz von Wasserstoffatomen im Thymidinmolekül durch Deuteriumatome. Dies kann durch verschiedene chemische Reaktionen erreicht werden, einschließlich katalytischer Hydrierung in Gegenwart von Deuteriumgas. Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer Deuteriumquelle, eines Katalysators sowie spezifischer Temperatur- und Druckeinstellungen, um die effiziente Einarbeitung von Deuterium in das Thymidinmolekül zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Thymidin-d4 folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinem Deuteriumgas und fortschrittlichen katalytischen Systemen, um hohe Ausbeuten und Reinheit zu erreichen. Die Produktion wird in kontrollierten Umgebungen durchgeführt, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Thymidine-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of thymidine and related compounds.
Biology: Incorporated into DNA to study DNA synthesis, replication, and repair mechanisms.
Medicine: Used in the development of antiviral drugs and as a marker in cell proliferation assays.
Industry: Employed in the production of labeled nucleotides for various biochemical assays and research
Wirkmechanismus
Target of Action
Thymidine-A,A,A,6-D4, an analogue of thymidine, primarily targets several enzymes. These include Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, Thymidine kinase 2, mitochondrial, Nucleoside-specific channel-forming protein tsx, and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in DNA synthesis and cell proliferation .
Mode of Action
This compound interacts with its targets by acting as a substrate . It is activated by phosphorylation to its active form . This compound prevents viral replication by inhibiting early events in the viral life cycle .
Biochemical Pathways
This compound affects the pyrimidine salvage pathway, which is essential for DNA synthesis . It is phosphorylated by Thymidine kinase 2 (TK2) in mitochondria to form deoxythymidine monophosphate (dTMP), an essential precursor for the synthesis of the DNA-building block, thymidylate .
Pharmacokinetics
It is known that the compound is activated by phosphorylation . More research is needed to fully understand the absorption, distribution, metabolism, and excretion of this compound.
Result of Action
This compound has been shown to inhibit the synthesis of viral DNA and to inhibit the incorporation of thymidine into newly synthesized DNA . It also inhibits telbivudine resistance mutations in vitro .
Biochemische Analyse
Biochemical Properties
Thymidine-A,A,A,6-D4 plays a crucial role in biochemical reactions, particularly in DNA synthesis and repair. It is phosphorylated by thymidine kinase 2 (TK2) in mitochondria to form deoxythymidine monophosphate (dTMP) . This phosphorylation is essential for the incorporation of thymidine into DNA. This compound interacts with various enzymes, including thymidine kinase, which catalyzes the phosphorylation, and thymidylate synthase, which converts dTMP to deoxythymidine triphosphate (dTTP), a building block for DNA synthesis.
Cellular Effects
This compound influences various cellular processes, including DNA replication and repair. It affects cell function by providing the necessary nucleotides for DNA synthesis, which is crucial for cell proliferation. The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by ensuring the availability of thymidine for DNA synthesis and repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its incorporation into DNA. The compound is phosphorylated to dTMP and further to dTTP, which is then incorporated into the DNA strand during replication. This incorporation is essential for maintaining the integrity and stability of the DNA molecule. This compound also interacts with thymidine phosphorylase, which plays a role in thymidine catabolism and can supply carbon for the glycolytic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thymidine and its derivatives can be catabolized to lactate in tumor xenografts, indicating that the compound’s effects can persist over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound supports DNA synthesis and repair, promoting cell proliferation. At higher doses, it may exhibit toxic or adverse effects, including disruption of DNA synthesis and potential cytotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at optimal dosages, while higher doses lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pyrimidine salvage pathway. It interacts with enzymes such as thymidine kinase and thymidylate synthase, which are crucial for its phosphorylation and incorporation into DNA. The compound also affects metabolic flux and metabolite levels by providing the necessary nucleotides for DNA synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells. The compound’s distribution is essential for its incorporation into DNA and its subsequent effects on cellular function .
Subcellular Localization
This compound is localized within specific subcellular compartments, including the nucleus and mitochondria. Its activity and function are influenced by its localization, as it needs to be in proximity to the DNA synthesis machinery. Targeting signals and post-translational modifications may direct the compound to specific compartments, ensuring its effective incorporation into DNA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thymidine-d4 is synthesized through the deuteration of thymidine. The process involves the replacement of hydrogen atoms in the thymidine molecule with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions typically involve the use of a deuterium source, a catalyst, and specific temperature and pressure settings to ensure the efficient incorporation of deuterium into the thymidine molecule .
Industrial Production Methods
Industrial production of thymidine-d4 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in controlled environments to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Thymidin-d4 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Thymidin-d4 kann oxidiert werden, um Thymin und andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können Thymidin-d4 in seine entsprechenden Desoxyribose-Derivate umwandeln.
Substitution: Thymidin-d4 kann Substitutionsreaktionen eingehen, bei denen die Deuteriumatome durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt, umfassen aber im Allgemeinen kontrollierte Temperaturen, Drücke und pH-Werte .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Desoxyribose-Derivate, Thymin und verschiedene substituierte Thymidinverbindungen. Diese Produkte werden oft in weiteren Forschungs- und Anwendungen in der Biochemie und Molekularbiologie verwendet .
Wissenschaftliche Forschungsanwendungen
Thymidin-d4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als interner Standard in der Massenspektrometrie zur Quantifizierung von Thymidin und verwandten Verbindungen verwendet.
Biologie: In DNA eingebaut, um DNA-Synthese-, Replikations- und Reparaturmechanismen zu untersuchen.
Medizin: Wird bei der Entwicklung von antiviralen Medikamenten und als Marker in Zellproliferationsassays verwendet.
Industrie: Wird zur Herstellung von markierten Nukleotiden für verschiedene biochemische Assays und Forschungszwecke eingesetzt
Wirkmechanismus
Thymidin-d4 übt seine Wirkungen aus, indem es während der Synthesephase in DNA eingebaut wird. Die Deuteriumatome in Thymidin-d4 ersetzen die Wasserstoffatome im DNA-Molekül, wodurch Forscher die DNA-Synthese und -Replikation verfolgen und quantifizieren können. Die molekularen Zielstrukturen von Thymidin-d4 umfassen Thymidinkinase und andere Enzyme, die an der DNA-Synthese beteiligt sind. Die an seinem Wirkmechanismus beteiligten Signalwege umfassen die DNA-Replikations- und -Reparaturwege .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thymidin: Die nicht deuterierte Form von Thymidin, die häufig in DNA-Synthese-Studien verwendet wird.
5-Brom-2'-Desoxyuridin (BrdU): Ein Thymidinanalog, das zur Markierung proliferierender Zellen in vivo verwendet wird.
5-Ethinyl-2'-Desoxyuridin (EdU): Ein weiteres Thymidinanalog, das zum Markieren und Abbilden von DNA in Zellen verwendet wird
Einzigartigkeit von Thymidin-d4
Thymidin-d4 ist einzigartig aufgrund seiner Deuterium-Markierung, die eine verbesserte Stabilität bietet und eine präzise Quantifizierung in der Massenspektrometrie ermöglicht. Im Gegensatz zu anderen Thymidinanaloga interferiert Thymidin-d4 nicht mit der DNA-Synthese und kann als zuverlässiger interner Standard in verschiedenen biochemischen Assays verwendet werden .
Eigenschaften
IUPAC Name |
6-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-BTDYSWPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B1436191.png)


![N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B1436195.png)


![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1436203.png)

![1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene](/img/structure/B1436209.png)




![2,6-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B1436214.png)
